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Compound of Interest

3-Piperidinyl 2-methoxyacetate
Compound Name: _
hydrochloride

Cat. No.: B1441662

CAS 1220031-57-1 is identified as a complex pentacyclic triterpenoid. Specifically, its IUPAC
name is (1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-3a,5a,5b,8,11a-
pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-
hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid. It is a derivative of the lupane scaffold,
a class of molecules widely studied for their diverse biological activities.[1][2][3] With a
molecular formula of Cs2Hs004, a comprehensive and multi-faceted analytical approach is
required to confirm its identity, establish its purity, and fully elucidate its structure.

This guide provides a detailed framework for the definitive characterization of this molecule,
grounded in established analytical principles. It is designed for researchers and drug
development professionals who require a robust and validated methodology for working with
complex natural product derivatives. The protocols and rationale described herein are based on
state-of-the-art techniques essential for regulatory submission and scientific publication.

Part 1: Molecular Identity Confirmation by High-
Resolution Mass Spectrometry (HRMS)

The foundational step in characterizing any new or synthesized molecule is the unambiguous
determination of its elemental composition. High-Resolution Mass Spectrometry (HRMS),
particularly utilizing Electrospray lonization (ESI) coupled with a Quadrupole Time-of-Flight (Q-
TOF) analyzer, is the gold standard for this purpose.[4][5][6] ESI is a soft ionization technique
ideal for moderately polar molecules like triterpenoids, as it typically generates intact molecular
ions with minimal fragmentation, while the Q-TOF analyzer provides the mass accuracy
required to confirm the elemental formula.[7][8]
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Core Causality: Why ESI-QTOF?

e Accuracy: Q-TOF instruments routinely achieve mass accuracies of <5 ppm, which is critical
for differentiating between elemental compositions that may have the same nominal mass.

o Sensitivity: This technique requires only a small amount of sample (picomole to femtomole
levels).

o Soft lonization: ESI preserves the molecular structure, primarily forming protonated
molecules ([M+H]*) or other adducts (e.g., [M+Na]*), which directly correspond to the
molecular weight.[7] For this acidic triterpenoid, analysis in negative ion mode to observe the
deprotonated molecule ([M-H]") is also highly effective.

Predicted HRMS Data

Based on the molecular formula Cs2Hs004, the following table summarizes the predicted
monoisotopic masses for common adducts.

lon Species Molecular Formula Predicted Exact Mass (m/z)
[M-H]~ C32H4904~ 497.36363
[M+H]* C32H5104* 499.37819
[M+Na]* Cs2Hs004Na* 521.36013
[M+K]* C32Hs5004K* 537.33407
[M+NHa4]* C32H5404N* 516.40474

Experimental Protocol: HRMS Analysis

e Sample Preparation:
o Accurately weigh approximately 1 mg of CAS 1220031-57-1.

o Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture
thereof) to create a 1 mg/mL stock solution.
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o Prepare a working solution by diluting the stock solution to a final concentration of 1-10
pg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for
positive mode) or 0.1% ammonium hydroxide (for negative mode).

e Instrumentation (ESI-QTOF):

o Calibrate the mass spectrometer using a standard calibration solution appropriate for the
desired mass range immediately before analysis.

o Set the ionization mode to both positive and negative ESI to capture all relevant ionic

species.
o Infuse the sample solution directly into the source at a flow rate of 5-10 puL/min.
o Acquire data over a mass range of m/z 100-1000.
o Data Analysis:

o Process the acquired spectra to identify the peaks corresponding to the predicted
molecular ions.

o Calculate the mass error (in ppm) between the observed m/z and the theoretical m/z. A
mass error of <5 ppm provides high confidence in the assigned elemental composition.

Visualization: HRMS Workflow
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Caption: Workflow for elemental composition confirmation.
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Part 2: Definitive Structural Elucidation by NMR
Spectroscopy

While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR)
spectroscopy reveals how they are connected. For a molecule with the structural complexity of
a pentacyclic triterpenoid, a suite of 1D and 2D NMR experiments is indispensable.[9][10][11]
[12] Modern NMR techniques can fully define the carbon skeleton, the placement of functional
groups, and the relative stereochemistry of the molecule.[13][14]

Core Causality: Why a Multi-Experiment NMR
Approach?

e H NMR: Provides information on the chemical environment and connectivity of protons. The
chemical shift, integration, and coupling patterns are foundational.

e 13C NMR: Reveals the number of unique carbon atoms and their types (methyl, methylene,
methine, quaternary), defining the carbon backbone.[3][15]

e 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the
structure.

o COSY (Correlation Spectroscopy) identifies protons that are coupled to each other
(typically on adjacent carbons).

o HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the
carbons they are attached to.

o HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and
carbons over two to three bonds, which is key for connecting different fragments of the
molecule.

Predicted 'H and **C NMR Spectral Features

Based on the known structure of a 3-O-acetylated lupane-type triterpenoid acid, the following
signals are expected:

e 1H NMR:
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o Isopropenyl Group: Two characteristic olefinic proton signals between 6 4.5 and 4.8 ppm
and a methyl singlet around & 1.7 ppm.[2]

o Acetyl Group: A sharp singlet integrating to 3 protons around & 2.0-2.1 ppm.
o Carboxylic Acid: A broad singlet at d 10-12 ppm, which is exchangeable with D20.

o Methyl Groups: Several singlets between & 0.7 and 1.2 ppm corresponding to the multiple
methyl groups on the triterpenoid scaffold.[16]

o H-3 Proton: A signal around & 4.5 ppm, shifted downfield due to the adjacent acetyl group.

o BC NMR:

o Carbonyls: Two signals in the downfield region: one around & 170-175 ppm (acetyl) and
another around & 180-185 ppm (carboxylic acid).

o Olefinic Carbons: Signals around & 150 ppm (quaternary) and & 109 ppm (CHz) for the
isopropenyl group.[3]

o C-3 Carbon: A signal around 6 80 ppm, shifted downfield by the acetyl group.

o Aliphatic Carbons: A cluster of signals between & 15 and 60 ppm representing the majority
of the pentacyclic framework.

Experimental Protocol: NMR Analysis

e Sample Preparation:

o Dissolve 5-10 mg of CAS 1220031-57-1 in approximately 0.6 mL of a deuterated solvent
(e.g., CDCIs, Methanol-da).

o Ensure the sample is fully dissolved. If needed, gentle sonication can be applied.
o Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

» Data Acquisition:
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o Acquire spectra on a spectrometer with a field strength of at least 400 MHz for sufficient
resolution.

o Acquire a standard *H NMR spectrum.
o Acquire a proton-decoupled 13C NMR spectrum.

o Acquire standard 2D experiments: COSY, HSQC, and HMBC. Use default parameter sets
and optimize as needed based on sample concentration.

o Data Analysis:
o Process and reference all spectra.
o Use the HSQC spectrum to assign protons to their directly attached carbons.

o Use the COSY spectrum to trace out proton-proton coupling networks, building structural
fragments.

o Use the HMBC spectrum to connect these fragments by identifying long-range H-C
correlations, confirming the overall carbon skeleton and placement of functional groups.

Visualization: NMR Structural Elucidation Workflow
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Caption: Workflow for NMR-based structure elucidation.
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Part 3: Purity Determination by HPLC

Confirming the purity of a compound is a critical quality control step in drug development. High-
Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
[17] For triterpenoid acids, a reversed-phase HPLC method coupled with UV or Charged
Aerosol Detection (CAD) is highly effective.[18][19] The goal is to develop a method that can
separate the main compound from any potential impurities, such as starting materials, by-
products, or degradation products.

Core Causality: Why Reversed-Phase HPLC?

o Versatility: Reversed-phase chromatography, typically using a C18 stationary phase, is
excellent for separating molecules of moderate polarity like triterpenoids.[20] C30 columns
can offer enhanced selectivity for structurally similar isomers.[18]

e Resolution: Modern HPLC columns provide high efficiency, allowing for the separation of
closely related impurities.

e Quantification: When coupled with a suitable detector (e.g., UV at low wavelengths like 205-
210 nm, as triterpenoids lack a strong chromophore), the peak area can be used to
accurately determine the purity of the sample, often expressed as "area percent".[18][21]

Experimental Protocol: HPLC Method Development and
Analysis

e Sample Preparation:

o Prepare a stock solution of CAS 1220031-57-1 at 1.0 mg/mL in a suitable diluent (e.g.,
methanol or acetonitrile).

o Prepare a working sample for injection by diluting the stock solution to approximately 0.1
mg/mL with the initial mobile phase composition.

¢ Instrumentation and Method:

o Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 pum particle size).
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o Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid (to suppress the ionization of
the carboxylic acid and ensure good peak shape).[22]

o Mobile Phase B: Acetonitrile or Methanol.[23]

o Detector: UV detector set to 205 nm or 210 nm.
o Flow Rate: 1.0 mL/min.

o Injection Volume: 10 pL.

o Column Temperature: 30 °C.

o Gradient Development:

o Begin with a broad scouting gradient to determine the approximate elution time of the
main peak.

o Optimize the gradient to ensure good resolution between the main peak and any observed
impurities. A sample gradient is provided below.

Hypothetical HPLC Gradient Method

% Mobile Phase A (Water + % Mobile Phase B

Time (min) 0.1% FA) (Acetonitrile)
0.0 30 70
20.0 5 9
25.0 5 9
25.1 30 70
30.0 30 0

o Data Analysis:

o Integrate all peaks in the chromatogram.
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o Calculate the area percent of the main peak relative to the total area of all peaks to
determine the purity. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualization: HPLC Purity Analysis Workflow
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Caption: Workflow for HPLC purity assessment.
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Summary of Characterization

The comprehensive characterization of CAS 1220031-57-1 is achieved through the synergistic
application of orthogonal analytical techniques. HRMS provides unequivocal confirmation of the
elemental formula. A full suite of 1D and 2D NMR experiments elucidates the intricate three-
dimensional structure and confirms the identity as an acetylated lupane-type triterpenoid acid.
Finally, a validated reversed-phase HPLC method establishes the purity of the material.
Together, these three pillars of analysis provide the definitive data package required for
advancing a compound in a research or drug development pipeline.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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